molecular formula C15H11BrN4O4 B12450737 5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol

5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol

Cat. No.: B12450737
M. Wt: 391.18 g/mol
InChI Key: BVBGFSFBMZMBLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol typically involves the reaction of 4-bromobenzaldehyde with pyrimidine derivatives under specific conditions. One common method involves the use of dimethyl 2-(4-bromophenyl) malonate as an intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form. The compound is typically stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H11BrN4O4

Molecular Weight

391.18 g/mol

IUPAC Name

5-[(4-bromophenyl)-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C15H11BrN4O4/c16-8-3-1-7(2-4-8)9(10-12(21)17-5-18-13(10)22)11-14(23)19-6-20-15(11)24/h1-6,9H,(H2,17,18,21,22)(H2,19,20,23,24)

InChI Key

BVBGFSFBMZMBLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(N=CNC2=O)O)C3=C(N=CNC3=O)O)Br

Origin of Product

United States

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